molecular formula C18H22N4O B2586222 N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900874-94-4

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2586222
CAS No.: 900874-94-4
M. Wt: 310.401
InChI Key: OBHCLSXNYIGEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (Molecular Weight: 324.43, Empirical Formula: C19H24N4O) is a pyrazolo[1,5-a]pyrimidine derivative supplied as a dry powder for research use. This compound belongs to a notable class of heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Protein kinases are key regulators in cellular signalling and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . Researchers can utilize this chemical to explore the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine scaffold, particularly how substitutions at the 3-, 5-, and 7-positions influence electronic properties, lipophilicity, and binding affinity to specific protein targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Its core structure serves as a versatile framework in medicinal chemistry for designing novel therapeutic agents. This product is intended for research and laboratory use only; it is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-3-7-15-12-17(19-10-11-23-2)22-18(21-15)16(13-20-22)14-8-5-4-6-9-14/h4-6,8-9,12-13,19H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHCLSXNYIGEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl, propyl, and methoxyethyl groups can be achieved through various substitution reactions. For instance, the phenyl group can be introduced via a Suzuki coupling reaction, while the propyl and methoxyethyl groups can be added through alkylation reactions using appropriate alkyl halides.

    Final Assembly: The final compound is obtained by combining the substituted pyrazolo[1,5-a]pyrimidine intermediate with the amine group under suitable conditions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Representation

The structural representation includes:

  • 2D Structure : A two-dimensional depiction showing the arrangement of atoms.
  • 3D Conformation : An interactive model that illustrates the spatial arrangement of the molecule.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of mycobacterial ATP synthase. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis (M.tb) in both in vitro and in vivo models. The binding studies suggest that these compounds occupy critical hydrophobic spaces within the enzyme, leading to ATP depletion and bacterial inhibition .

Cancer Therapeutics

The compound has also been explored as a cyclin-dependent kinase inhibitor, which plays a crucial role in regulating the cell cycle. Inhibitors targeting these kinases can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Neuroprotective Effects

Research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties, potentially aiding in conditions like Duchenne muscular dystrophy. Their ability to modulate cellular pathways involved in neuronal survival is under investigation .

Synthetic Pathways

The synthesis of N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include:

  • Condensation Reactions : Combining substituted pyrazolamines with appropriate carbonyl compounds.
  • Functionalization : Modifying side chains to enhance biological activity.

Structure-Activity Relationship Studies

Understanding how modifications to the chemical structure affect biological activity is crucial for optimizing therapeutic efficacy. For instance:

  • Substituent Variations : Changes at specific positions on the pyrazolo[1,5-a]pyrimidine ring can significantly alter potency against target enzymes or receptors.
  • Biological Testing : Compounds are evaluated for their efficacy through various assays to determine their potential as drug candidates.

Case Study 1: Antimycobacterial Efficacy

A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited moderate inhibitory effects on M.tb ATP synthase. The most promising candidates were further tested in mouse models of tuberculosis, showing significant reductions in bacterial load compared to controls .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with pyrazolo[1,5-a]pyrimidines revealed a dose-dependent induction of apoptosis. These findings support further exploration into their mechanisms of action and potential use in combination therapies to enhance efficacy against resistant cancer types .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Pyrazolo[1,5-a]pyrimidine Core

Position 3 Modifications
  • Phenyl vs. Fluorophenyl: Compounds like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () demonstrate that fluorination at position 3 can enhance metabolic stability and binding affinity to targets like anti-mycobacterial enzymes .
  • Trifluoromethylphenyl : Pir-11-1 () features a 3-(trifluoromethyl)phenyl group, which increases lipophilicity and electron-withdrawing effects, possibly enhancing receptor binding but reducing aqueous solubility .
Position 5 Modifications
  • Propyl vs. Methyl/Aryl Groups : The target compound’s 5-propyl chain balances lipophilicity and steric bulk. In contrast, analogues with 5-methyl (e.g., ) or aryl substituents (e.g., 5-(4-methoxyphenyl) in ) exhibit varied bioactivity. For instance, 5-isopropyl derivatives () show improved CNS penetration due to increased hydrophobicity .

Amine Substituent Variations

2-Methoxyethyl vs. Aromatic Amines
  • N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (): The 4-chlorophenyl group increases lipophilicity and may enhance membrane permeability but could limit solubility. The target compound’s 2-methoxyethyl group likely offers better aqueous solubility and reduced toxicity compared to halogenated aromatic amines .
Bulkier Alkyl and Heterocyclic Amines
  • However, they may also increase metabolic instability compared to the target compound’s methoxyethyl group .

Biological Activity

N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C22H30N4O3
  • Molecular Weight : 398.5 g/mol
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core with substituents that enhance its pharmacological profile.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a broad range of biological activities through various mechanisms:

  • Kinase Inhibition : Many compounds in this class act as inhibitors of specific kinases such as p38 MAPK, which is involved in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines like TNF-alpha, thus demonstrating potential anti-inflammatory effects .
  • Anticancer Activity : this compound has shown promise in inhibiting tumor cell proliferation. Studies using the MTT assay on various cancer cell lines (e.g., HepG2 and MCF-7) have reported significant cytotoxic effects, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Some derivatives of pyrazolo[1,5-a]pyrimidines have been linked to cognitive enhancement and neuroprotection in animal models. This suggests that they may interact with phosphodiesterase enzymes, improving memory function and potentially offering therapeutic benefits for neurodegenerative diseases .

Biological Activity Summary

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveCognitive enhancement
AntioxidantFree radical scavenging

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the compound's effects on HepG2 liver cancer cells and HeLa cervical cancer cells. The results indicated a mean growth inhibition percentage of 54.25% for HepG2 and 38.44% for HeLa cells, showcasing its potential as an effective anticancer agent .
  • Inflammation Models : In vivo studies demonstrated that the compound could significantly reduce inflammation markers in animal models subjected to lipopolysaccharide (LPS) treatment, further supporting its anti-inflammatory properties .
  • Cognitive Enhancement : Research involving rodent models showed that administration of certain pyrazolo[1,5-a]pyrimidine derivatives reversed memory deficits induced by scopolamine or MK-801, highlighting their potential use in treating cognitive impairments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Core Formation : Cyclization of pyrazole and pyrimidine precursors under reflux with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling (e.g., aryl boronic acid derivatives) .

Functionalization : Introduction of the 2-methoxyethylamine group via nucleophilic substitution or reductive amination under inert atmospheres .

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) yield >95% purity. LC-MS and ¹H/¹³C NMR confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxyethyl (-OCH₂CH₂N) protons (δ ~3.2–3.5 ppm) and pyrimidine aromatic signals (δ ~6.8–8.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated vs. observed) .
  • X-ray Crystallography : Resolves substituent orientation (e.g., phenyl vs. propyl groups) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase Inhibition : CDK9 inhibition (IC₅₀) via ADP-Glo™ kinase assays .
  • Antimicrobial Activity : MIC determination against M. tuberculosis H37Rv (e.g., resazurin microplate assay) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to rule off-target effects .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxyethyl vs. dimethylaminoethyl) impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Systematic Substitution : Compare analogs (e.g., N-(2-methoxyethyl) vs. N-(2-dimethylaminoethyl)) in kinase inhibition assays. The trifluoromethyl group in analogs enhances CDK9 binding (ΔIC₅₀ = 0.8 µM vs. 2.3 µM) .
  • Computational Modeling : Docking studies (AutoDock Vina) identify H-bond interactions between methoxyethyl and kinase hinge regions .
  • Table :
SubstituentCDK9 IC₅₀ (µM)LogP
2-Methoxyethyl1.23.8
2-Dimethylaminoethyl2.12.9
Propyl (Control)>104.5

Q. What mechanisms underlie conflicting bioactivity data between enzyme inhibition and cellular efficacy?

  • Methodological Answer :

  • Permeability : Assess logP (e.g., >4 reduces aqueous solubility) via shake-flask method. High logP may limit cell penetration despite in vitro activity .
  • Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation (t₁/₂ < 30 min suggests rapid clearance) .
  • Off-Target Profiling : Screen against 50+ kinases (DiscoverX Panel) to identify polypharmacology .

Q. How can in vivo efficacy be evaluated for neurodegenerative or anti-infective applications?

  • Methodological Answer :

  • Neuroprotection : Use CRF receptor antagonist models (e.g., MPZP analog reduces anxiety in rodent elevated plus-maze) .
  • Antitubercular Testing : Murine M. tuberculosis infection model (oral dosing, 50 mg/kg/day for 14 days; quantify CFU reduction in lungs) .
  • Pharmacokinetics : Plasma exposure (AUC₀–24h) and brain penetration (Kp,uu > 0.3 indicates CNS availability) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., MCF-7 for cytotoxicity) .
  • Control for Solubility : Pre-dissolve compound in DMSO (<0.1% final) with polysorbate-80 to prevent aggregation .
  • Collaborative Validation : Cross-laboratory replication (e.g., NIH Molecular Libraries Program protocols) .

Method Optimization

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : PdCl₂(dppf) vs. Pd(OAc)₂ for Suzuki coupling (yield increases from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (2 h vs. 24 h) for cyclization steps .
  • Table :
StepConventional YieldOptimized Yield
Core Cyclization55%78% (microwave)
Amine Functionalization60%85% (PdCl₂(dppf))

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.